molecular formula C17H15N3O3 B230276 N'-(2-oxoindol-3-yl)-2-phenoxypropanehydrazide

N'-(2-oxoindol-3-yl)-2-phenoxypropanehydrazide

Cat. No. B230276
M. Wt: 309.32 g/mol
InChI Key: GDQUODKGDZHXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-oxoindol-3-yl)-2-phenoxypropanehydrazide, commonly known as OIP-Ac, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. OIP-Ac belongs to the class of hydrazide derivatives and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

OIP-Ac exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. OIP-Ac has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and promotes apoptosis in cancer cells. OIP-Ac's anti-diabetic effects are thought to be mediated by its ability to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
OIP-Ac has been shown to modulate various biochemical and physiological processes, including inflammation, cell proliferation, apoptosis, glucose and lipid metabolism, and oxidative stress. OIP-Ac has been shown to reduce the levels of pro-inflammatory cytokines and ROS in various cell types. OIP-Ac has also been shown to induce cell cycle arrest and apoptosis in cancer cells, improve glucose uptake and insulin sensitivity in diabetic animal models, and reduce oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

OIP-Ac has several advantages for lab experiments, including its high purity, stability, and reproducibility. OIP-Ac is also relatively easy to synthesize and can be obtained in large quantities. However, OIP-Ac has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Additionally, the mechanism of action of OIP-Ac is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.

Future Directions

There are several future directions for the study of OIP-Ac, including its potential use as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Future studies should focus on elucidating the molecular targets and signaling pathways of OIP-Ac, as well as its pharmacokinetic and pharmacodynamic properties. Additionally, the development of novel OIP-Ac derivatives with improved solubility and bioavailability could enhance its therapeutic potential.

Synthesis Methods

The synthesis of OIP-Ac involves the reaction of 2-oxindole-3-acetic acid with hydrazine hydrate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then reacted with 2-phenoxypropanoic acid in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield OIP-Ac.

Scientific Research Applications

OIP-Ac has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. OIP-Ac has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the production of reactive oxygen species (ROS) in various cell types. OIP-Ac has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, OIP-Ac has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.

properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N//'-(2-oxoindol-3-yl)-2-phenoxypropanehydrazide

InChI

InChI=1S/C17H15N3O3/c1-11(23-12-7-3-2-4-8-12)16(21)20-19-15-13-9-5-6-10-14(13)18-17(15)22/h2-11H,1H3,(H,20,21)(H,18,19,22)

InChI Key

GDQUODKGDZHXQU-UHFFFAOYSA-N

Isomeric SMILES

CC(C(=O)NNC1=C2C=CC=CC2=NC1=O)OC3=CC=CC=C3

SMILES

CC(C(=O)NNC1=C2C=CC=CC2=NC1=O)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NNC1=C2C=CC=CC2=NC1=O)OC3=CC=CC=C3

Origin of Product

United States

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